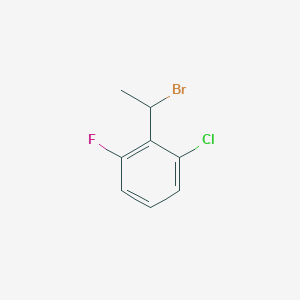
2-(1-Bromoethyl)-1-chloro-3-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Bromoethyl)-1-chloro-3-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromoethyl)-1-chloro-3-fluorobenzene typically involves the halogenation of a suitable aromatic precursor. One common method is the bromination of 1-chloro-3-fluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Bromoethyl)-1-chloro-3-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups through nucleophilic substitution reactions.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes in the presence of strong bases.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different functional groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines can be used under basic conditions.
Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield an amine derivative, while elimination reactions can produce alkenes.
Applications De Recherche Scientifique
2-(1-Bromoethyl)-1-chloro-3-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific biological pathways.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers and liquid crystals.
Biological Studies: The compound can be used as a probe to study the interactions of halogenated aromatic compounds with biological systems.
Mécanisme D'action
The mechanism of action of 2-(1-Bromoethyl)-1-chloro-3-fluorobenzene depends on the specific context in which it is used. In general, the compound can interact with various molecular targets through halogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can influence the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Bromoethyl)-1-chlorobenzene: Lacks the fluorine atom, which can affect its reactivity and applications.
2-(1-Bromoethyl)-1-fluorobenzene: Lacks the chlorine atom, leading to different chemical properties.
2-(1-Chloroethyl)-1-fluorobenzene:
Uniqueness
2-(1-Bromoethyl)-1-chloro-3-fluorobenzene is unique due to the presence of three different halogen atoms on the benzene ring
Propriétés
Formule moléculaire |
C8H7BrClF |
|---|---|
Poids moléculaire |
237.49 g/mol |
Nom IUPAC |
2-(1-bromoethyl)-1-chloro-3-fluorobenzene |
InChI |
InChI=1S/C8H7BrClF/c1-5(9)8-6(10)3-2-4-7(8)11/h2-5H,1H3 |
Clé InChI |
XOQLHIDMUGDYTA-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=CC=C1Cl)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



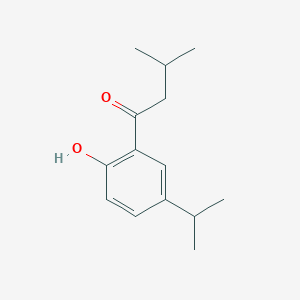
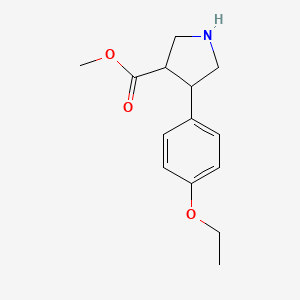
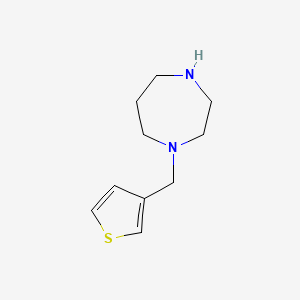

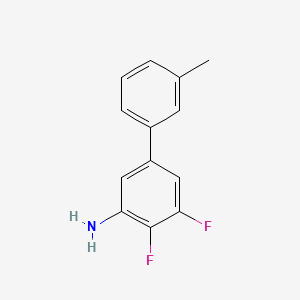
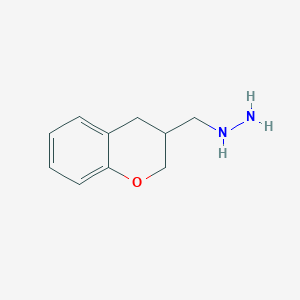
![2-Amino-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetonitrilehydrochloride](/img/structure/B13621905.png)
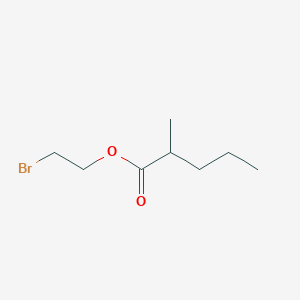

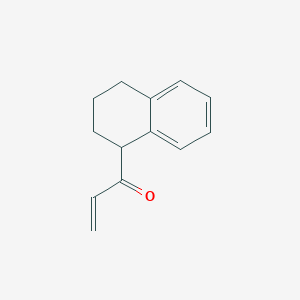
![N-[(naphthalen-1-yl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B13621922.png)

![[4-(4-Nitrobenzenesulfonyl)morpholin-2-yl]methanamine](/img/structure/B13621929.png)
